

# Application Note: Quantification of Tedizolid in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: *Tedizolid-13C,d3*

Cat. No.: *B12419022*

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## Abstract

This application note describes a robust and sensitive method for the quantification of the oxazolidinone antibiotic Tedizolid in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a simple protein precipitation step for sample preparation and utilizes **Tedizolid-13C,d3** as an internal standard (IS) to ensure accuracy and precision. The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

## Introduction

Tedizolid is a potent, second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSIs) caused by a range of Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).<sup>[1][2]</sup> Therapeutic drug monitoring is crucial for optimizing efficacy and minimizing potential adverse effects associated with antibiotic therapy.<sup>[3][4]</sup> This document provides a detailed LC-MS/MS protocol for the reliable determination of Tedizolid concentrations in human plasma.

## Experimental Protocol

### Materials and Reagents

- Tedizolid analytical standard

- **Tedizolid-13C,d3** internal standard (IS)
- LC-MS grade Acetonitrile (ACN)
- LC-MS grade Methanol (MeOH)
- LC-MS grade Water
- Formic Acid (≥98%)
- Human Plasma (K2-EDTA)

## Sample Preparation: Protein Precipitation

- Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
- Pipette 100 µL of plasma into the appropriate tubes.
- Add 20 µL of the internal standard working solution (**Tedizolid-13C,d3** in 50% MeOH) to each tube and vortex briefly.
- Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. [4]
- Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
- Inject 5-10 µL of the supernatant into the LC-MS/MS system.

## Liquid Chromatography (LC) Conditions

A standard reversed-phase chromatographic separation is employed to resolve Tedizolid from endogenous plasma components.

Parameter	Value
LC System	UPLC / HPLC System
Column	C18 Column (e.g., Acquity UPLC BEH™ C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 - 0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient Elution	Time (min)
0.0	
3.0	
4.0	
4.1	
5.0	

## Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.

Parameter	Value
Mass Spectrometer	Triple Quadrupole MS
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	~4500 V
Source Temperature	150°C[5]
Desolvation Temperature	600°C[5]
Desolvation Gas Flow	800 L/h (Nitrogen)[5]
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

## MRM Transitions

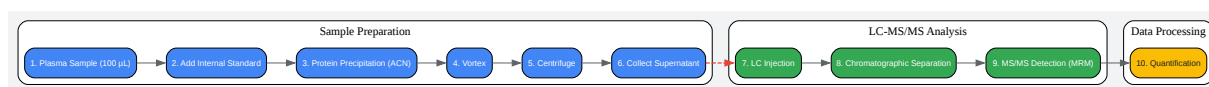
The following MRM transitions are monitored for the quantification and confirmation of Tedizolid and its internal standard. The precursor ion corresponds to the protonated molecule  $[M+H]^+$ .

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Collision Energy (CE)	Notes
Tedizolid	371.1	343.1	18 V[5]	Primary transition for quantification.[5][6][7]
Tedizolid-13C,d3 (IS)	375.1	163.0	~18 V	Precursor ion is calculated (+4 Da shift from Tedizolid). Product ion and CE are based on the reported transition for Tedizolid-d3.[5]

Note: The Collision Energy for the internal standard should be optimized but is expected to be similar to that of the unlabeled compound.

## Workflow Visualization

The following diagram illustrates the analytical workflow from sample receipt to final data acquisition.



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Caption: LC-MS/MS analytical workflow for Tedizolid quantification in plasma.

## Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of Tedizolid in human plasma. The simple protein precipitation protocol offers high throughput, making this method well-suited for routine therapeutic drug monitoring and for supporting clinical pharmacokinetic and bioequivalence studies.

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